N-(4-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as clopidogrel, is a widely used antiplatelet medication that is prescribed to prevent blood clots in patients with various cardiovascular diseases. It was first introduced in the market in 1997 and has since become one of the most commonly prescribed medications worldwide. The purpose of
Applications De Recherche Scientifique
Clopidogrel has been extensively studied for its efficacy in preventing blood clots in patients with various cardiovascular diseases, including acute coronary syndrome, peripheral arterial disease, and stroke. It is often used in combination with aspirin to provide dual antiplatelet therapy. The effectiveness of clopidogrel in reducing the risk of cardiovascular events has been demonstrated in numerous clinical trials, including the CAPRIE and CURE trials.
Mécanisme D'action
Clopidogrel works by irreversibly binding to the P2Y12 receptor on the surface of platelets, thereby inhibiting their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events. The active metabolite of clopidogrel is formed by the cytochrome P450 system in the liver and has a half-life of approximately 8 hours.
Biochemical and Physiological Effects
Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and cardiovascular death. It also reduces the risk of stent thrombosis in patients undergoing percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing surgery or with a history of gastrointestinal bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidogrel is widely used in preclinical and clinical studies to investigate the mechanisms of platelet activation and thrombosis. It is also used to evaluate the efficacy of novel antiplatelet agents and to assess the pharmacokinetics and pharmacodynamics of antiplatelet therapy. However, clopidogrel has limitations in terms of its selectivity and specificity for the P2Y12 receptor, and its irreversible binding may lead to prolonged bleeding times.
Orientations Futures
Future research on clopidogrel is focused on developing more selective and reversible P2Y12 inhibitors that have fewer side effects and a lower risk of bleeding. There is also ongoing research on the pharmacogenomics of clopidogrel, which aims to identify genetic factors that may affect its efficacy and safety. Additionally, there is interest in exploring the potential of clopidogrel for the prevention of thrombotic complications in non-cardiovascular diseases, such as cancer and sepsis.
Conclusion
In conclusion, clopidogrel is a widely used antiplatelet medication that has been extensively studied for its efficacy in preventing blood clots in patients with various cardiovascular diseases. Its mechanism of action involves irreversible binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. While clopidogrel has been shown to be effective in reducing the risk of cardiovascular events, it has limitations in terms of its selectivity and specificity for the P2Y12 receptor, and its irreversible binding may lead to prolonged bleeding times. Future research on clopidogrel is focused on developing more selective and reversible P2Y12 inhibitors and exploring its potential for the prevention of thrombotic complications in non-cardiovascular diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPPTRGPDEWCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.